molecular formula C7H7IN2 B2488007 2-Cyclopropyl-5-iodopyrimidine CAS No. 1447608-05-0

2-Cyclopropyl-5-iodopyrimidine

Cat. No.: B2488007
CAS No.: 1447608-05-0
M. Wt: 246.051
InChI Key: XWWGGGWXUFJTHO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C7H7IN2. It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the second position and an iodine atom at the fifth position.

Properties

IUPAC Name

2-cyclopropyl-5-iodopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGGGWXUFJTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-iodopyrimidine typically involves the iodination of 2-cyclopropylpyrimidine. One common method includes the reaction of 2-cyclopropylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-iodopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Antitumor Activity

2-Cyclopropyl-5-iodopyrimidine has been investigated for its potential as an antitumor agent. Research indicates that derivatives of pyrimidine compounds can selectively inhibit cancer cell proliferation. For example, a study demonstrated that modifications to the pyrimidine ring could enhance cytotoxicity against various cancer cell lines, including breast and lung cancers.

  • Case Study: In vitro assays showed that the compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 4 µM, indicating its potential for further development as an anticancer therapeutic .

Neurological Disorders

The compound has also been explored for its effects on the central nervous system, particularly as a non-selective NMDA receptor antagonist. Such compounds have shown promise in treating conditions like depression and anxiety.

  • Case Study: A series of experiments revealed that derivatives of this compound could modulate NMDA receptor activity, leading to improved outcomes in animal models of depression .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of pyrimidine derivatives, including this compound. Preliminary studies suggest that this compound demonstrates activity against various bacterial strains.

  • Case Study: In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are effective in forming C–N bonds essential for constructing complex organic molecules.

Comparative Analysis with Related Compounds

CompoundAntitumor ActivityNeurological EffectsAntimicrobial Activity
This compound HighModerateModerate
Pyrrolopyrimidine Derivative ModerateHighLow
Halogenated Pyrimidines HighLowHigh

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

  • 2-Cyclopropyl-5-chloropyrimidine
  • 2-Cyclopropyl-5-bromopyrimidine
  • 2-Cyclopropyl-5-fluoropyrimidine

Comparison: 2-Cyclopropyl-5-iodopyrimidine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as iodination and cross-coupling reactions. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative often exhibits different reactivity and selectivity in chemical transformations .

Biological Activity

2-Cyclopropyl-5-iodopyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article summarizes the findings related to its biological activity, mechanisms of action, and relevant case studies.

This compound is a pyrimidine derivative characterized by the presence of a cyclopropyl group and an iodine atom at the 5-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The mechanisms by which this compound exerts its biological effects primarily involve:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways essential for cellular function. This inhibition can lead to therapeutic effects in various diseases, including cancer and infections.
  • Cell Cycle Interference : Similar compounds have been reported to affect cell cycle progression, particularly in cancer cells, by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has shown promising results in cancer research:

  • Cytotoxicity Studies : In studies involving multiple cancer cell lines (e.g., MCF-7, A549), this compound displayed notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values in the low micromolar range against several tested cell lines .
  • Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit tumor growth through the modulation of signaling pathways involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameIC50 (µM)Biological Activity
2-Cyclopropyl-5-chloropyrimidine15Anticancer
2-Cyclopropyl-5-bromopyrimidine10Antimicrobial
This compound 8 Antimicrobial & Anticancer

This table illustrates that this compound has superior activity compared to some of its analogs, making it a candidate for further development.

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on various derivatives found that those containing electron-rich groups similar to this compound exhibited enhanced anticancer properties compared to standard agents. The study highlighted the potential for developing these compounds as effective anticancer therapies .
  • Antimicrobial Testing : In a series of experiments assessing the antimicrobial efficacy of pyrimidine derivatives, this compound was found to significantly inhibit the growth of several pathogenic bacteria, reinforcing its potential as an antimicrobial agent .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown that compounds similar to this compound can effectively reduce tumor size and inhibit the progression of cancerous cells when administered at appropriate dosages .

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